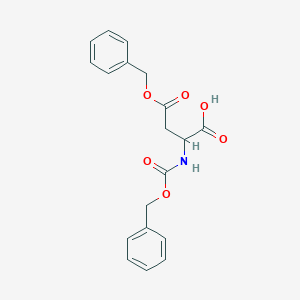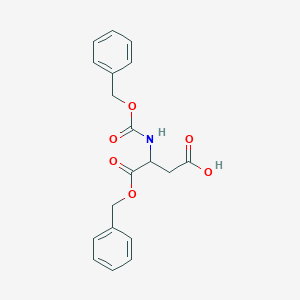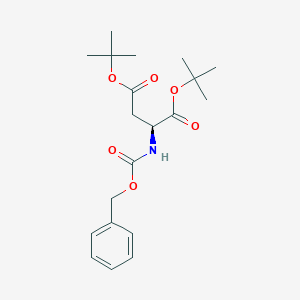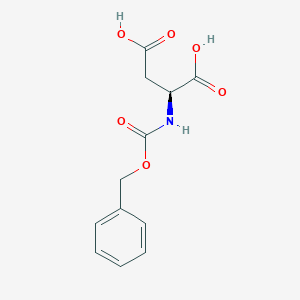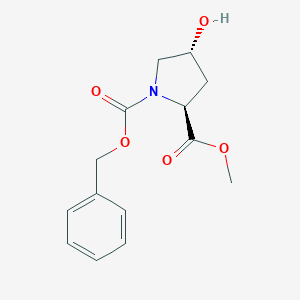
Z-D-Tyr-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid is a chiral compound that belongs to the class of amino acids It features a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and a hydroxyphenyl group on the side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Formation of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a substitution reaction. This can be done by reacting a suitable precursor with a phenol derivative under basic conditions.
Coupling Reaction: The protected amino acid is then coupled with the hydroxyphenyl derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of ®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones
Reduction: Deprotected amino acid
Substitution: Ethers or esters
Scientific Research Applications
Chemistry
Synthesis of Peptides: The compound is used as a building block in the synthesis of peptides and proteins due to its protected amino group.
Chiral Catalysts: It serves as a chiral ligand in asymmetric synthesis.
Biology
Enzyme Inhibitors: It is used in the design of enzyme inhibitors for research purposes.
Protein Engineering: The compound is utilized in the study of protein structure and function.
Medicine
Drug Development: It is a precursor in the synthesis of pharmaceutical compounds.
Diagnostic Agents: The compound is used in the development of diagnostic agents for imaging and detection.
Industry
Material Science: It is used in the synthesis of polymers and materials with specific properties.
Agriculture: The compound is employed in the development of agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the benzyloxycarbonyl protecting group.
®-2-(((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Features a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
®-2-(((Methoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Has a methoxycarbonyl (Moc) protecting group.
Uniqueness
®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid is unique due to the presence of the benzyloxycarbonyl protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various research applications.
Properties
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRMUCXATQAAMN-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
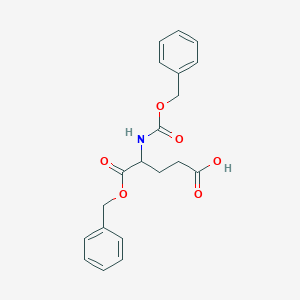
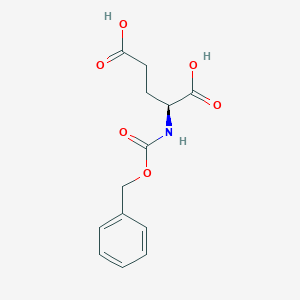
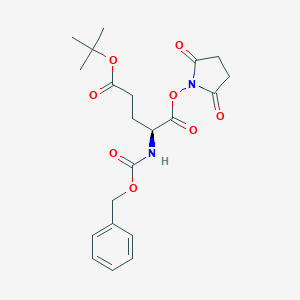

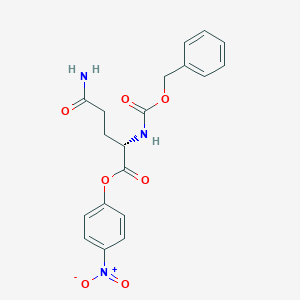
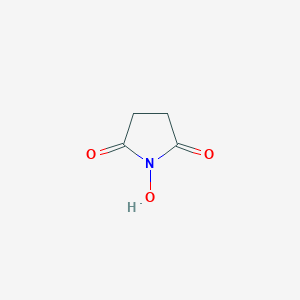
![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)


